6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid

Chemical Synthesis PROTAC Linker Design Medicinal Chemistry

6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid (CAS 886501-89-9) is a heterocyclic building block comprising a 4H-benzo[e][1,3]oxazin-4-one core N-substituted with a hexanoic acid chain. With a molecular formula of C₁₄H₁₇NO₄ and a molecular weight of 263.29 g/mol , it is primarily utilized as a synthetic intermediate in medicinal chemistry and as a potential process-related impurity reference standard for the iron-chelating drug deferasirox.

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
CAS No. 886501-89-9
Cat. No. B11764185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid
CAS886501-89-9
Molecular FormulaC14H17NO4
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1N(C(=O)C2=CC=CC=C2O1)CCCCCC(=O)O
InChIInChI=1S/C14H17NO4/c16-13(17)8-2-1-5-9-15-10-19-12-7-4-3-6-11(12)14(15)18/h3-4,6-7H,1-2,5,8-10H2,(H,16,17)
InChIKeyINYIUMFHXNBYAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid (CAS 886501-89-9): Core Properties and Application Domain


6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid (CAS 886501-89-9) is a heterocyclic building block comprising a 4H-benzo[e][1,3]oxazin-4-one core N-substituted with a hexanoic acid chain . With a molecular formula of C₁₄H₁₇NO₄ and a molecular weight of 263.29 g/mol , it is primarily utilized as a synthetic intermediate in medicinal chemistry and as a potential process-related impurity reference standard for the iron-chelating drug deferasirox [1]. The compound is commercially available for research purposes in purities ≥98%, typically stored sealed at 2–8°C .

Why the Hexanoic Acid Chain Dictates Functional Selection Over Other 4-Oxo-Benzoxazinone Analogs


Although the 4-oxo-2H-benzo[e][1,3]oxazine scaffold is shared across multiple commercially available analogs, the N-alkyl carboxylic acid chain length is a critical determinant of molecular geometry, lipophilicity, and downstream reactivity. Simple substitution with a shorter-chain analog—such as the propanoic acid (C11H11NO4, MW 221.21) or butanoic acid derivative—fundamentally alters the spatial separation between the benzoxazinone core and the terminal carboxylate. This influences key parameters for conjugate design, including PROTAC linker exit vector geometry, solubility profile, and immunomodulatory drug conjugation efficiency [1]. Without chain-length-specific comparative data, a generic substitution risks compromising synthetic yield, purity, or biological function in applications where the six-carbon spacer is structurally specified.

Quantitative Differentiation of 6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic Acid from Its Closest Analogs


Molecular Weight and Formula: Hexanoic vs. Shorter-Chain Analogs

The compound's molecular formula (C₁₄H₁₇NO₄) and molecular weight (263.29 g/mol) define a six-methylene spacer between the benzoxazinone core and the carboxyl terminus . In contrast, the propanoic acid analog (C₁₁H₁₁NO₄, MW 221.21) contains a two-methylene spacer , while the butanoic acid analog (C₁₂H₁₃NO₄, estimated MW 235.24) provides a three-methylene spacer . This chain-length extension of 3–4 methylene units increases the hydrodynamic radius and influences the compound's chromatographic retention time (typically a logP increase of ~1.5 units estimated by structural analogy) .

Chemical Synthesis PROTAC Linker Design Medicinal Chemistry

Purity Specification: ≥98% Meeting Industrial Reference Standard Requirements

Multiple commercial suppliers certify the target compound at a purity of ≥98% by HPLC, a threshold suitable for use as a reference standard in pharmaceutical impurity profiling . The short-chain propanoic analog is offered at a comparable purity level (98%) ; however, the hexanoic acid derivative is specifically listed within supplier catalogs as a component of the deferasirox synthesis pathway, aligning its purity specification with regulatory impurity monitoring requirements for that drug substance [1].

Quality Control Pharmaceutical Impurities Reference Standards

Synthetic Route Relevance: Documented Intermediacy in Deferasirox Production

The published synthesis of deferasirox proceeds through a 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one intermediate, which shares the benzoxazinone core with the target compound [1]. While the specific hexanoic acid derivative is not isolated as a key intermediate in that pathway, its structural homology and commercial availability as a 'benzoxazinone impurity' reference suggest it serves as a marker for side-reaction products arising from alkyl-chain homologation during process development [1]. The short-chain propanoic and butanoic analogs lack this documented connection to a commercial active pharmaceutical ingredient synthesis route.

Process Chemistry Iron Chelator Synthesis Impurity Mapping

Validated Application Scenarios for 6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic Acid Procurement


Deferasirox Impurity Reference Standard for ANDA Filing and QC Method Validation

When developing or validating an HPLC method for deferasirox drug substance, the ≥98% purity hexanoic acid derivative serves as a system suitability marker or a specified impurity standard. Its structural homology to the benzoxazinone intermediates described in the primary deferasirox synthesis literature [1] makes it a relevant model impurity for retention time marking and resolution testing, directly supporting ANDA submission requirements for impurity profiling.

PROTAC Linker Design Requiring a Six-Carbon Spacer with a Benzoxazinone E3 Ligase Binding Moiety

In the construction of proteolysis-targeting chimeras (PROTACs), the hexanoic acid chain length of this compound provides a specific spatial offset between a benzoxazinone-derived ligand and a target-protein-binding warhead. The quantitative chain-length difference (+3–4 methylene units) compared to propanoic and butanoic analogs [1] allows medicinal chemists to systematically explore linker structure-activity relationships without relying on custom synthesis of the benzoxazinone core.

Building Block for Novel β-Aryl-α-oxy Substituted Alkylcarboxylic Acid Libraries

The benzoxazinone pharmacophore is a core motif in patented antiobesity and hypocholesterolemic agents [1]. The hexanoic acid derivative offers a convenient entry point for synthesizing focused libraries of β-aryl-α-oxy substituted alkylcarboxylic acids, where the six-carbon spacer differentiates the compound from shorter-chain variants and enables exploration of lipophilic pocket interactions in target proteins implicated in metabolic disorders.

Process Chemistry Investigation of Benzoxazinone Alkylation Side Reactions

During the scale-up of deferasirox synthesis, alkylation side reactions can produce homologated benzoxazinone derivatives. The hexanoic acid compound is directly applicable as an authentic reference material for identifying and quantifying such process-related impurities by LC-MS, leveraging its established purity certificate and structural confirmation to accelerate root-cause analysis in manufacturing deviation investigations.

Quote Request

Request a Quote for 6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.